molecular formula C21H23N3O2 B8682923 6-(4-Benzylpiperazine-1-carbonyl)-1,2,3,4-tetrahydroquinolin-2-one

6-(4-Benzylpiperazine-1-carbonyl)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No. B8682923
M. Wt: 349.4 g/mol
InChI Key: UQYCHNFDTXIQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04468402

Procedure details

1.0 Gram of 6-carboxy-3,4-dihydrocarbostyril, 1.3 g of DCC and 1.1 g of benzylpiperazine were suspended in 10 ml of dioxane and the suspension was stirred at 70° C. for 5 hours. After the reaction was completed, the solvent was removed by distillation and ether was added to the residue and crystals formed were removed by filtration. After the mother liquor was concentrated, the residue was dissolved in chloroform and the chloroform solution was washed with water and a saturated sodium chloride aqueous solution then dried with anhydrous sodium sulfate and the solvent was removed by distillation. Recrystallized from ethanol to obtain 330 mg of 6-(4-benzyl-1-piperazinylcarbonyl)-3,4-dihydrocarbostyril. Colorless needle-like crystals. Melting point: 198°-200° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9](=[O:14])[CH2:8][CH2:7]2)([OH:3])=O.C1CCC(N=C=NC2CCCCC2)CC1.[CH2:30]([N:37]1[CH2:42][CH2:41][NH:40][CH2:39][CH2:38]1)[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1>O1CCOCC1>[CH2:30]([N:37]1[CH2:42][CH2:41][N:40]([C:1]([C:4]2[CH:5]=[C:6]3[C:11](=[CH:12][CH:13]=2)[NH:10][C:9](=[O:14])[CH2:8][CH2:7]3)=[O:3])[CH2:39][CH2:38]1)[C:31]1[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C=1C=C2CCC(NC2=CC1)=O
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Step Three
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred at 70° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation and ether
ADDITION
Type
ADDITION
Details
was added to the residue and crystals
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
After the mother liquor was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in chloroform
WASH
Type
WASH
Details
the chloroform solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride aqueous solution then dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
Recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C(=O)C=1C=C2CCC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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